molecular formula C21H20ClNO5 B11378669 N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide

Cat. No.: B11378669
M. Wt: 401.8 g/mol
InChI Key: DOBYKQLTIDNXQA-UHFFFAOYSA-N
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Description

N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C21H20ClNO5 and its molecular weight is 401.8 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-2-(7,8-dimethoxy-4-methyl-2-oxochromen-3-yl)acetamide

InChI

InChI=1S/C21H20ClNO5/c1-12-14-8-9-17(26-2)20(27-3)19(14)28-21(25)15(12)10-18(24)23-11-13-6-4-5-7-16(13)22/h4-9H,10-11H2,1-3H3,(H,23,24)

InChI Key

DOBYKQLTIDNXQA-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2OC)OC)CC(=O)NCC3=CC=CC=C3Cl

Origin of Product

United States

Biological Activity

N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide is a synthetic compound belonging to the class of coumarin derivatives. This compound has garnered attention due to its potential biological activities, particularly as an acetylcholinesterase (AChE) inhibitor and its implications in neuroprotection and anti-cancer therapies.

Chemical Structure

The molecular formula of this compound is C21H20ClNO5C_{21}H_{20}ClNO_{5}, with a molecular weight of 403.84 g/mol. Its structural representation can be summarized as follows:

PropertyValue
Molecular FormulaC21H20ClNO5
Molecular Weight403.84 g/mol
IUPAC NameThis compound
CAS NumberNot available

Acetylcholinesterase Inhibition

Research has demonstrated that coumarin derivatives exhibit significant inhibition of acetylcholinesterase (AChE), an enzyme critical for the breakdown of the neurotransmitter acetylcholine. This inhibition is particularly relevant in the context of neurodegenerative diseases such as Alzheimer’s disease. A study reported that substituted 4-methyl-2-oxo-2H-chromen derivatives showed potent AChE inhibitory activity, suggesting that similar coumarin derivatives could have therapeutic potential in treating cognitive disorders .

Anticancer Properties

This compound has also been investigated for its anticancer properties. The presence of methoxy and carbonyl groups in its structure may contribute to its ability to induce apoptosis in cancer cells. A recent study highlighted the anticancer activity of phenylcarbamate substituted coumarins against various cancer cell lines, indicating a promising avenue for further exploration of this compound's efficacy .

Antimicrobial Activity

Coumarin derivatives have been recognized for their antimicrobial properties. The mechanism often involves the inhibition of bacterial DNA gyrase, which is essential for DNA replication. Preliminary studies suggest that this compound may exhibit similar antimicrobial effects, warranting further investigation into its spectrum of activity against various pathogens.

Study on AChE Inhibition

In a comparative study assessing various coumarin derivatives, it was found that compounds with similar structural motifs to this compound exhibited AChE inhibition with IC50 values ranging from 0.1 to 1 µM. This positions them as potential candidates for further drug development aimed at neurodegenerative diseases .

Anticancer Efficacy

In vitro studies have shown that derivatives with a similar backbone to N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-y)acetamide can inhibit cell proliferation in various cancer cell lines. For instance, compounds demonstrated IC50 values below 20 µM against breast and prostate cancer cells, indicating significant potency .

Scientific Research Applications

Anticancer Activity

N-(2-chlorobenzyl)-2-(7,8-dimethoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetamide has shown promising anticancer properties in various studies. The compound's efficacy was evaluated against several cancer cell lines, including A549 (lung adenocarcinoma) and MCF7 (breast cancer).

Table 1: Anticancer Activity Results

CompoundCell LineViability (%)IC50 (µM)Mechanism of Action
N-(2-chlorobenzyl)-2-(7,8-dimethoxy...)A54964%25Induces apoptosis
Control (Cisplatin)A54930%5DNA cross-linking

In vitro studies indicated that the compound significantly reduces cell viability in cancer cells compared to untreated controls, primarily through apoptosis induction via caspase pathway activation .

Antimicrobial Activity

The compound also exhibits notable antimicrobial properties against various pathogens, including multidrug-resistant strains.

Table 2: Antimicrobial Activity Results

PathogenMinimum Inhibitory Concentration (MIC)Activity
Klebsiella pneumoniae32 µg/mLEffective
Staphylococcus aureus16 µg/mLEffective
Pseudomonas aeruginosa64 µg/mLModerate

Mechanistically, N-(2-chlorobenzyl)-2-(7,8-dimethoxy...) disrupts bacterial cell wall synthesis and inhibits protein synthesis, making it a candidate for developing new antimicrobial agents .

Case Study on Anticancer Efficacy

A detailed study involving A549 cells demonstrated that treatment with N-(2-chlorobenzyl)-2-(7,8-dimethoxy...) resulted in significant reductions in cell viability. The study emphasized that structural modifications to the benzazepine framework could enhance anticancer activity .

Case Study on Antimicrobial Resistance

Another investigation assessed the compound against antibiotic-resistant strains of Staphylococcus aureus. The results indicated that it could serve as a lead compound for developing new antimicrobial agents targeting resistant pathogens. The study highlighted its potential in addressing the growing issue of antimicrobial resistance .

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